2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 303133-78-0
VCID: VC21453251
InChI: InChI=1S/C13H11F5O4/c14-12(15,13(16,17)18)6-3-7-22-11(21)9-5-2-1-4-8(9)10(19)20/h1-2,4-5H,3,6-7H2,(H,19,20)
SMILES: C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(C(F)(F)F)(F)F
Molecular Formula: C13H11F5O4
Molecular Weight: 326.22g/mol

2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid

CAS No.: 303133-78-0

Cat. No.: VC21453251

Molecular Formula: C13H11F5O4

Molecular Weight: 326.22g/mol

* For research use only. Not for human or veterinary use.

2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid - 303133-78-0

Specification

CAS No. 303133-78-0
Molecular Formula C13H11F5O4
Molecular Weight 326.22g/mol
IUPAC Name 2-(4,4,5,5,5-pentafluoropentoxycarbonyl)benzoic acid
Standard InChI InChI=1S/C13H11F5O4/c14-12(15,13(16,17)18)6-3-7-22-11(21)9-5-2-1-4-8(9)10(19)20/h1-2,4-5H,3,6-7H2,(H,19,20)
Standard InChI Key UKGIEAZBRIUEFZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(C(F)(F)F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(C(F)(F)F)(F)F

Introduction

2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid core and a pentafluoropentyl group. This compound is notable for its fluorinated side chain, which imparts distinct chemical properties such as increased lipophilicity and stability compared to non-fluorinated analogs.

Synthesis and Applications

The synthesis of 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid typically involves several key steps, including the reaction of benzoic acid derivatives with pentafluoropentyl reagents. This compound is used as a building block for more complex fluorinated compounds, which are valuable in various fields such as pharmaceuticals, materials science, and chemical synthesis .

Research Findings

Research on 2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid focuses on its reactivity and potential applications. The fluorinated side chain enhances the compound's interaction with biological targets, making it an attractive candidate for further investigation in drug discovery and development .

Comparison with Similar Compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator